5,6,7-trihydroxy-2-methyl-4H-chromen-4-one
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Overview
Description
5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, is characterized by its three hydroxyl groups at positions 5, 6, and 7, and a methyl group at position 2 on the chromen-4-one skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trihydroxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
5,6,7-trihydroxy-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic effects, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 5,6,7-trihydroxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of a methyl group.
5,6,7-trihydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxyphenyl group at position 2.
Uniqueness
5,6,7-trihydroxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
5186-26-5 |
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Molecular Formula |
C10H8O5 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5,6,7-trihydroxy-2-methylchromen-4-one |
InChI |
InChI=1S/C10H8O5/c1-4-2-5(11)8-7(15-4)3-6(12)9(13)10(8)14/h2-3,12-14H,1H3 |
InChI Key |
HEVICQKVVHUFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)O)O |
Origin of Product |
United States |
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